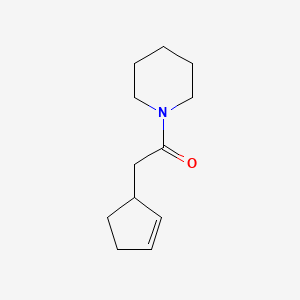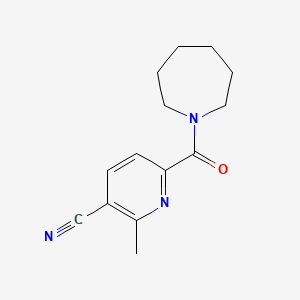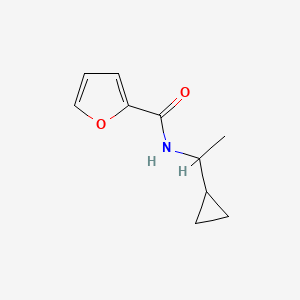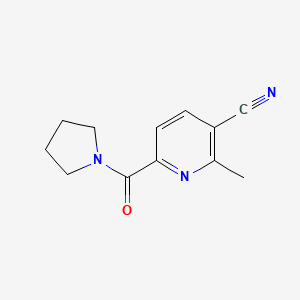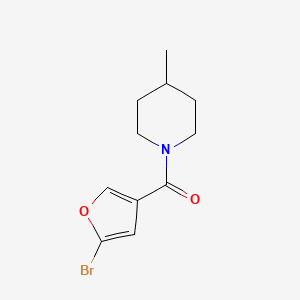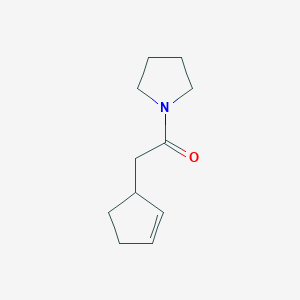
N-cyclohexyl-N-methyl-1-phenyltriazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-methyl-1-phenyltriazole-4-carboxamide (CTC) is a chemical compound that belongs to the family of triazole carboxamides. It is a white crystalline solid that is soluble in polar solvents like methanol, ethanol, and water. CTC has been studied extensively due to its potential applications in the field of scientific research.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-methyl-1-phenyltriazole-4-carboxamide is not completely understood. However, it is believed that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species (ROS) and to increase the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to decrease the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-N-methyl-1-phenyltriazole-4-carboxamide in lab experiments is its low toxicity. This compound has been shown to be relatively non-toxic to human cells, making it a safe option for use in research studies. However, one limitation of using this compound is its low solubility in non-polar solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research of N-cyclohexyl-N-methyl-1-phenyltriazole-4-carboxamide. One possible direction is to investigate the potential use of this compound as a therapeutic agent for cancer treatment. Another direction is to explore the use of this compound as a corrosion inhibitor in the petroleum industry. Additionally, further studies can be conducted to better understand the mechanism of action of this compound and its potential applications in other fields of research.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits antitumor, antifungal, and antibacterial activities and has been used as a corrosion inhibitor and as a ligand in metal complexes. While its mechanism of action is not completely understood, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells and to disrupt cell wall synthesis in fungi and bacteria. Future research can explore the potential use of this compound as a therapeutic agent for cancer treatment and as a corrosion inhibitor in the petroleum industry.
Méthodes De Synthèse
N-cyclohexyl-N-methyl-1-phenyltriazole-4-carboxamide can be synthesized using several methods, including the reaction of cyclohexylamine with methyl phenyl ketone, followed by the reaction of the resulting product with triazole-4-carboxylic acid. Another method involves the reaction of 1-phenyl-1-cyclohexylamine with triazole-4-carboxylic acid chloride.
Applications De Recherche Scientifique
N-cyclohexyl-N-methyl-1-phenyltriazole-4-carboxamide has been used in various scientific research studies due to its unique properties. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. This compound has also been used as a corrosion inhibitor and as a ligand in metal complexes.
Propriétés
IUPAC Name |
N-cyclohexyl-N-methyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-19(13-8-4-2-5-9-13)16(21)15-12-20(18-17-15)14-10-6-3-7-11-14/h3,6-7,10-13H,2,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIHOUPPPJRKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7502856.png)
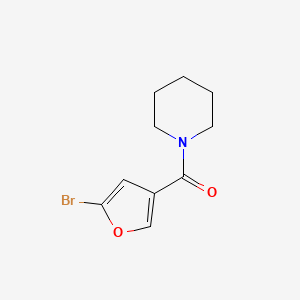
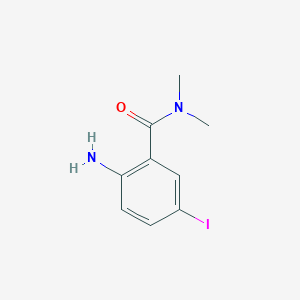
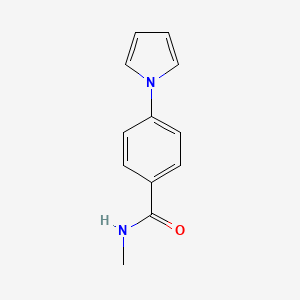
![[1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate](/img/structure/B7502878.png)

![N-ethyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7502888.png)
